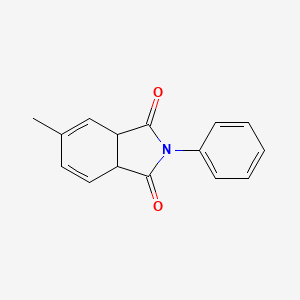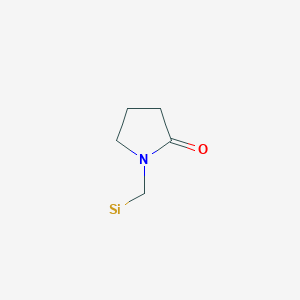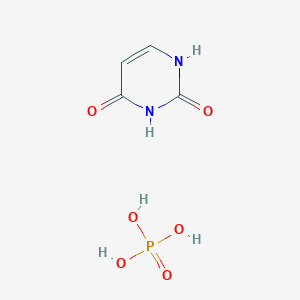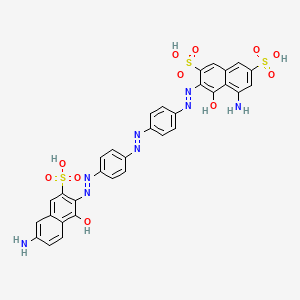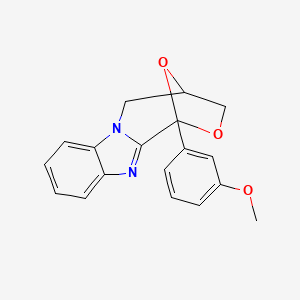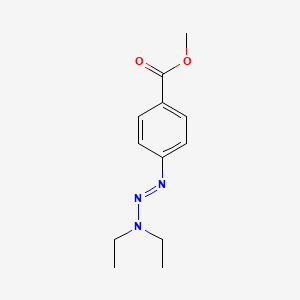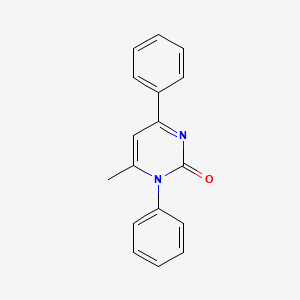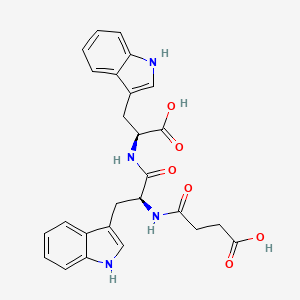
N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan typically involves the acylation of L-tryptophan with 3-carboxypropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using industrial-scale chromatography systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes such as n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase. These interactions can modulate various biochemical pathways and exert specific effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Carboxypropanoyl)-L-norvaline: Another n-acyl-alpha amino acid with similar structural features.
N-(3-Carboxypropanoyl)-N-hydroxycadaverine: A compound with a similar acyl group but different amino acid backbone
Uniqueness
N-(3-Carboxypropanoyl)-L-tryptophyl-L-tryptophan is unique due to its specific combination of the tryptophan backbone with the 3-carboxypropanoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
73205-75-1 |
|---|---|
Fórmula molecular |
C26H26N4O6 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H26N4O6/c31-23(9-10-24(32)33)29-21(11-15-13-27-19-7-3-1-5-17(15)19)25(34)30-22(26(35)36)12-16-14-28-20-8-4-2-6-18(16)20/h1-8,13-14,21-22,27-28H,9-12H2,(H,29,31)(H,30,34)(H,32,33)(H,35,36)/t21-,22-/m0/s1 |
Clave InChI |
AYCXDBCLUPAREM-VXKWHMMOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
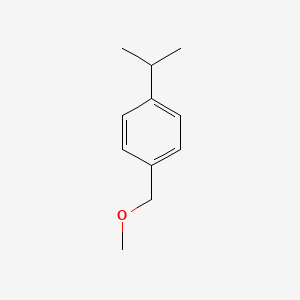
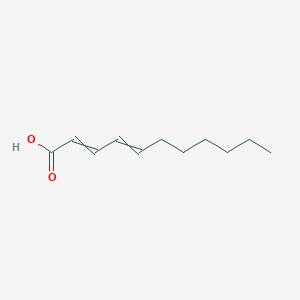
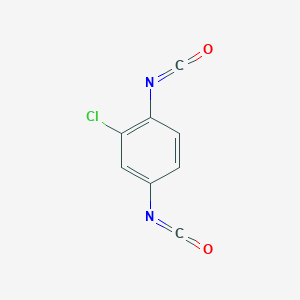
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
